![molecular formula C16H14BrN5OS B4427123 N-(3-bromophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4427123.png)
N-(3-bromophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Overview
Description
N-(3-bromophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a bromophenyl group, a triazole ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent alkylation.
Attachment of the Pyridine Moiety: The pyridine ring can be introduced via nucleophilic substitution reactions.
Bromination: The bromophenyl group is introduced through electrophilic aromatic substitution using bromine or N-bromosuccinimide.
Final Assembly: The final step involves coupling the triazole and bromophenyl intermediates under suitable conditions, often using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the bromophenyl group, leading to various reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted phenyl derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in transition metal catalysis.
Materials Science: Used in the synthesis of advanced materials with specific electronic properties.
Biology and Medicine:
Antimicrobial Agents: Potential use as an antimicrobial agent due to its triazole moiety.
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Industry:
Polymer Chemistry: Used in the synthesis of polymers with specific functional groups.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The triazole ring can bind to metal ions, affecting enzyme activity. The bromophenyl group can interact with hydrophobic pockets in proteins, altering their function. The pyridine moiety can participate in hydrogen bonding and π-π interactions, influencing molecular recognition processes.
Comparison with Similar Compounds
- N-(3-chlorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(3-fluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Comparison:
- Uniqueness: The bromine atom in N-(3-bromophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide provides unique reactivity compared to chlorine or fluorine analogs. Bromine is more reactive in substitution reactions, making this compound more versatile in synthetic applications.
- Properties: The bromine derivative may exhibit different pharmacokinetics and pharmacodynamics compared to its chlorine and fluorine counterparts, potentially leading to unique biological activities.
Biological Activity
N-(3-bromophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole moiety , which is significant in pharmacology, particularly for its antifungal and antibacterial properties. Its molecular formula is with a molecular weight of 418.33 g/mol.
Structural Representation
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₆BrN₅OS |
Molecular Weight | 418.33 g/mol |
SMILES | CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Br)C3=CN=CC=C3 |
InChI | InChI=1S/C17H16BrN5OS/c1-2-23... |
The mechanism of action of this compound involves its interaction with various molecular targets such as enzymes or receptors. The compound's structure allows it to bind to specific sites on these targets, modulating their activity and leading to changes in cellular processes and pathways.
Antimicrobial Activity
Research indicates that compounds containing the triazole scaffold exhibit significant antimicrobial and antifungal activities. A study evaluated the antimicrobial effects of related triazole compounds against standard strains like Staphylococcus aureus and Escherichia coli. The results showed promising activity against these pathogens, suggesting that the triazole moiety contributes to the overall antimicrobial efficacy .
Structure-Activity Relationship (SAR)
The relationship between the chemical structure of this compound and its biological activity has been explored in various studies. Modifications to the triazole ring and substituents on the phenyl groups significantly affect the compound's potency and selectivity against microbial strains. For instance, replacing ethyl groups with phenyl or methyl groups can reduce antimicrobial effectiveness .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of triazole derivatives revealed that certain modifications led to enhanced activity against Pseudomonas aeruginosa, while others exhibited reduced effectiveness. The findings indicated a clear correlation between structural changes and biological outcomes .
- Antifungal Properties : In another investigation, specific derivatives of triazoles were synthesized and tested for antifungal activity against Candida albicans. The results demonstrated that compounds similar to this compound showed significant antifungal properties, indicating potential therapeutic applications in treating fungal infections .
Scientific Research Applications
Antifungal Properties
Research indicates that compounds with triazole structures exhibit significant antifungal activity. The triazole ring in N-(3-bromophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may inhibit the enzyme lanosterol 14α-demethylase, an essential component in the ergosterol biosynthesis pathway in fungi. This inhibition can lead to the disruption of fungal cell membrane integrity, making it a candidate for antifungal drug development.
Antibacterial Activity
The compound has also shown promise as an antibacterial agent. The presence of the pyridine ring may enhance binding affinity to bacterial enzymes or receptors, potentially leading to bactericidal effects. Studies have suggested that modifications in the structure can lead to improved potency against resistant strains of bacteria.
Synthesis Methodologies
The synthesis of this compound typically involves several steps:
- Formation of Triazole Ring : Starting from appropriate hydrazine derivatives and isothiocyanates to form the triazole structure.
- Sulfanylation : Introducing the sulfanyl group through nucleophilic substitution reactions.
- Acetylation : Finally, acylating the amine group to yield the final product.
Case Study 1: Antifungal Efficacy
A study published in Molecules demonstrated that derivatives of triazole compounds exhibited varying degrees of antifungal activity against Candida albicans. The compound was tested alongside other triazole derivatives, showing a promising minimum inhibitory concentration (MIC) value compared to standard antifungal agents .
Case Study 2: Structure-Activity Relationship (SAR)
Research highlighted in European Journal of Medicinal Chemistry focused on the SAR of triazole-containing compounds. Modifications at the bromophenyl position were found to significantly impact biological activity, suggesting that further exploration could lead to compounds with enhanced efficacy against both fungal and bacterial pathogens .
Properties
IUPAC Name |
N-(3-bromophenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5OS/c1-22-15(11-4-3-7-18-9-11)20-21-16(22)24-10-14(23)19-13-6-2-5-12(17)8-13/h2-9H,10H2,1H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CADYKDMTARNFOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Br)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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